N,N'-Bis-Fmoc-diaminoacetic acid
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Overview
Description
N,N’-Bis-Fmoc-diaminoacetic acid is a chemical compound with the molecular formula C32H26N2O6 and a molecular weight of 534.56 g/mol . It is primarily used in the field of peptide synthesis due to its ability to protect amino groups during the synthesis process . The compound is characterized by the presence of two fluorenylmethoxycarbonyl (Fmoc) groups attached to a diaminoacetic acid backbone .
Mechanism of Action
Target of Action
N,N’-Bis-Fmoc-diaminoacetic acid is primarily used in the field of proteomics research . It is a building block for peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are involved in peptide bond formation .
Mode of Action
The compound acts as a protecting group for the amino groups during peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group in the compound is base-labile, meaning it can be removed under basic conditions . This allows for the selective protection and deprotection of amino groups, which is a crucial aspect of peptide synthesis .
Biochemical Pathways
The compound plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Fmoc group in the compound provides protection for the amino groups during this process, preventing them from reacting prematurely .
Result of Action
The primary result of the action of N,N’-Bis-Fmoc-diaminoacetic acid is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups during synthesis, the compound ensures that peptide bonds are formed at the correct locations, leading to the production of the desired peptide .
Action Environment
The action of N,N’-Bis-Fmoc-diaminoacetic acid is influenced by the conditions under which peptide synthesis is carried out. For instance, the removal of the Fmoc group requires basic conditions . Therefore, the pH of the environment can influence the efficacy of the compound. Additionally, the compound is typically stored at low temperatures (0-8 °C) to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-Fmoc-diaminoacetic acid typically involves the reaction of diaminoacetic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used is often a tertiary amine like triethylamine . The reaction conditions usually include maintaining the temperature at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of N,N’-Bis-Fmoc-diaminoacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents . The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-Fmoc-diaminoacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc groups can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with activated carboxyl groups to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Piperidine in dimethylformamide is commonly used to remove Fmoc groups.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are often used as coupling reagents.
Major Products Formed
Substitution Reactions: The removal of Fmoc groups yields free diaminoacetic acid.
Coupling Reactions: The major products are peptides with protected amino groups.
Scientific Research Applications
N,N’-Bis-Fmoc-diaminoacetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-Boc-N’-Fmoc-diaminoacetic acid: Similar in structure but uses a tert-butyloxycarbonyl (Boc) group instead of one of the Fmoc groups.
Fmoc-Gly-OH: A simpler compound with a single Fmoc group attached to glycine.
Uniqueness
N,N’-Bis-Fmoc-diaminoacetic acid is unique due to the presence of two Fmoc groups, which provide enhanced protection for amino groups during peptide synthesis . This dual protection allows for more complex peptide synthesis compared to compounds with a single Fmoc group .
Properties
IUPAC Name |
2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIECFDYTZAMGNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373220 |
Source
|
Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668492-50-0 |
Source
|
Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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